![molecular formula C10H12N2O2S B2699612 N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide CAS No. 2361639-98-5](/img/structure/B2699612.png)
N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide, also known as MSMP, is a chemical compound that has been extensively studied in the field of biochemistry and pharmacology. It is a small molecule that has shown promising results in various scientific research applications, including cancer treatment, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide has also been shown to inhibit the activity of the signaling molecule NF-κB, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects
N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide has been shown to have various biochemical and physiological effects. N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide has also been shown to inhibit angiogenesis by downregulating the expression of vascular endothelial growth factor (VEGF). In addition, N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Advantages and Limitations for Lab Experiments
N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It is also relatively stable and can be stored for long periods of time. However, N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. In addition, N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide is not very potent, which can make it difficult to achieve significant effects at low concentrations.
Future Directions
For the study of N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide include investigating its potential as a cancer treatment, a treatment for neurological disorders, and improving its solubility and potency.
Synthesis Methods
The synthesis of N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide involves a series of chemical reactions that start with the condensation of 3-nitrobenzaldehyde and methylsulfonyl chloride to form 3-(methylsulfonyl)benzaldehyde. This intermediate is then reacted with malononitrile in the presence of a base to form the corresponding cyanoenolate. The cyanoenolate is then hydrolyzed to form the final product, N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide.
Scientific Research Applications
N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide has been extensively studied in various scientific research applications. One of the most promising applications of N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide is in the treatment of cancer. N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. In addition, N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide has been shown to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[3-(methylsulfonimidoyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-3-10(13)12-8-5-4-6-9(7-8)15(2,11)14/h3-7,11H,1H2,2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHCBZUXLNOBAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1=CC=CC(=C1)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.